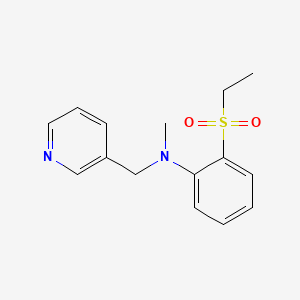![molecular formula C11H14BrN3 B6624188 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile, also known as BM212, is a novel small molecule that has been developed as a potential therapeutic agent. BM212 has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile is not fully understood. However, it has been suggested that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile may inhibit the activity of certain enzymes or proteins involved in inflammation, tumor growth, or viral replication. Further studies are needed to fully elucidate the mechanism of action of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile.
Biochemical and Physiological Effects:
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been found to have antioxidant activity and can protect against oxidative stress. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be synthesized in large quantities. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile is also stable under a wide range of conditions and can be stored for extended periods of time. However, there are also limitations to using 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile. One area of interest is the development of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the potential use of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in cancer therapy, either as a standalone treatment or in combination with other therapies. Further studies are also needed to determine the safety and efficacy of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile in vivo and to fully elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile involves the reaction of 5-bromo-4-methylpyridin-2-amine with pentanenitrile in the presence of a catalyst. The reaction proceeds under mild conditions and results in high yields of the desired product. The purity of 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile can be further improved by recrystallization.
Applications De Recherche Scientifique
5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has anti-tumor activity against several types of cancer cells, including breast cancer and lung cancer. 5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile has also been found to have anti-viral activity against HIV-1 and influenza A virus.
Propriétés
IUPAC Name |
5-[(5-bromo-4-methylpyridin-2-yl)amino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-9-7-11(15-8-10(9)12)14-6-4-2-3-5-13/h7-8H,2-4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVHHWCIGCMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![[(3S,4R)-1-(6-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624149.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]quinoline-3-carbonitrile](/img/structure/B6624151.png)
![[(3S,4R)-1-(5-fluoro-1,3-benzoxazol-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624152.png)
![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![[(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624180.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)